molecular formula C20H19N3O B12543533 N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline CAS No. 652143-69-6

N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline

Cat. No.: B12543533
CAS No.: 652143-69-6
M. Wt: 317.4 g/mol
InChI Key: WJLZTONYIUJCGF-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline is a heterocyclic compound featuring a fused [1,3]oxazolo[4,5-c]quinoline core linked to a N,N-diethylaniline moiety. The quinoline scaffold provides a rigid aromatic system, while the diethylaniline group introduces steric bulk and lipophilicity. This structural combination is significant in medicinal chemistry, particularly in the design of topoisomerase inhibitors and kinase-targeting agents .

Properties

CAS No.

652143-69-6

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N,N-diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline

InChI

InChI=1S/C20H19N3O/c1-3-23(4-2)15-11-9-14(10-12-15)20-22-18-13-21-17-8-6-5-7-16(17)19(18)24-20/h5-13H,3-4H2,1-2H3

InChI Key

WJLZTONYIUJCGF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(O2)C4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline typically involves the formation of the oxazole ring followed by its fusion with the quinoline moiety. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . Another approach is the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or oxazole N-oxides.

    Reduction: Formation of reduced quinoline or oxazole derivatives.

    Substitution: Formation of N-substituted aniline derivatives or substituted oxazole derivatives.

Scientific Research Applications

Chemistry

N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has been investigated for its potential as a fluorescent probe due to its photophysical properties. This application is particularly relevant in biological imaging and diagnostics, where fluorescent markers are essential for visualizing cellular processes.

Medicine

This compound has shown promise as an antimicrobial and anticancer agent :

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL. The presence of the quinoline ring enhances this activity by interfering with bacterial DNA synthesis .
  • Anticancer Properties : In vitro experiments have demonstrated that this compound can reduce cell viability in human cancer cell lines by over 70% at concentrations as low as 10 µM after 48 hours of treatment. This suggests its potential as a lead compound for cancer therapeutics .

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as organic semiconductors and dyes. Its unique chemical properties make it suitable for applications in electronic devices and materials science.

Case Study 1: Antimicrobial Activity

A study highlighted the effectiveness of derivatives of oxazole against various pathogens. The quinoline structure was found to enhance antimicrobial activity significantly due to its ability to interfere with DNA synthesis in bacteria .

Case Study 2: Anticancer Properties

In controlled experiments involving human cancer cell lines, this compound demonstrated a substantial reduction in cell viability at low concentrations. This finding underscores its potential for further development in cancer treatments .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Aniline Group
  • 2-Bromo-N,N-dimethyl-4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline (): Molecular Formula: C₁₄H₁₂BrN₃O Key Differences: Replaces quinoline with pyridine and N,N-diethyl with N,N-dimethyl. Impact: The bromine atom increases molecular weight (318.17 g/mol vs. ~319.4 g/mol for the target compound) and may enhance electrophilic reactivity.
  • N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline (): Key Differences: Substitutes the oxazoloquinoline core with a pyrazolyl-pyridine system. Impact: The pyrazole ring introduces hydrogen-bonding capacity, while the pyridine may alter π-π stacking interactions.
2.2. Variations in the Heterocyclic Core
  • 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) (): Molecular Formula: C₁₉H₁₆N₂O₂ Key Differences: Lacks the aniline substituent; instead, it has methoxy, methyl, and phenyl groups. Reported IC₅₀ values for similar compounds suggest that electron-donating substituents (e.g., methoxy) correlate with lower IC₅₀ in enzyme inhibition assays .
  • 7-Bromo-5-cyclopropyl-6-methyl-oxazolo[4,5-c]quinolin-4-one (): Molecular Formula: C₁₅H₁₂BrN₃O₂ Key Differences: Incorporates a ketone group at position 4 and bromine at position 5. Impact: The ketone introduces polarity, while bromine may act as a leaving group in nucleophilic substitutions. Cyclopropyl substituents are known to enhance metabolic stability in drug design .
3.1. Molecular Weight and Lipophilicity
Compound Molecular Weight (g/mol) logP* (Predicted)
Target Compound ~319.4 3.8
2-Bromo-N,N-dimethyl analog () 318.17 3.2
8-Methoxy-4-methyl-2-phenyl () 304.35 3.5

*logP values estimated using fragment-based methods.

  • Key Insight : The N,N-diethyl group in the target compound increases lipophilicity (higher logP) compared to dimethyl analogs, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure consists of a quinoline moiety fused with an oxazole ring, which is known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and characteristics:

PropertyValue
Molecular FormulaC17H20N4O
Molecular Weight296.37 g/mol
LogP3.12
PSA45.2 Ų

Antimicrobial Activity

Research indicates that compounds containing the oxazole and quinoline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole possess broad-spectrum antibacterial activity against various pathogens.

  • Antibacterial Studies : A study highlighted the effectiveness of similar oxazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL . The presence of the quinoline ring enhances this activity, likely due to its ability to interfere with bacterial DNA synthesis.
  • Fungal Inhibition : Compounds with a similar structural framework have also demonstrated antifungal properties. For example, derivatives tested against Candida albicans showed promising results, indicating potential for treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth compared to controls. The efficacy was attributed to the compound's ability to inhibit angiogenesis and metastasis through downregulation of VEGF (vascular endothelial growth factor) expression .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are significant:

  • Mechanistic Insights : Studies have reported that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS) . This suggests a potential therapeutic role in inflammatory diseases.
  • Comparative Analysis : When compared to standard anti-inflammatory drugs like ibuprofen, the compound exhibited similar or superior efficacy in reducing inflammation in animal models of arthritis .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of oxazole derivatives and tested their antimicrobial activity against common pathogens. The most effective compound demonstrated an MIC value significantly lower than that of standard antibiotics, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Properties

In a controlled experiment involving human cancer cell lines, this compound was found to reduce cell viability by over 70% at concentrations as low as 10 µM after 48 hours of treatment. This highlights its potential as a lead compound for further development in cancer therapeutics .

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